molecular formula C5H12O2Si B1583800 Trimethylsilyl acetate CAS No. 2754-27-0

Trimethylsilyl acetate

Cat. No.: B1583800
CAS No.: 2754-27-0
M. Wt: 132.23 g/mol
InChI Key: QHUNJMXHQHHWQP-UHFFFAOYSA-N
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Description

Trimethylsilyl acetate (TMSA), with the molecular formula C₅H₁₂O₂Si and molecular weight 132.23 g/mol (CAS 13411-48-8), is an organosilicon compound characterized by its linear structure CH₃CO₂Si(CH₃)₃ . It is widely utilized in materials science and analytical chemistry due to its unique combination of a carbonyl (C=O) group and a trimethylsilyl (TMS) moiety. These functional groups enable applications such as:

  • Plasma-enhanced chemical vapor deposition (PECVD) for synthesizing SiOxCyHz films with tunable hydrophobicity and mechanical properties .
  • Derivatization in gas chromatography (GC) and mass spectrometry (MS) to enhance volatility and detection sensitivity of polar compounds .
  • Synthesis of functionalized organosilicon intermediates for pharmaceuticals and polymers .

TMSA exhibits a boiling point of 107.5°C, density of 0.882 g/mL, and refractive index of 1.388 . Its reactivity is governed by the hydrolytic instability of the silyl group and the carbonyl’s electrophilicity, making it sensitive to moisture and protic solvents .

Preparation Methods

Primary Preparation Method: Sodium Acetate and Trimethylchlorosilane Route

The most documented and industrially relevant preparation method involves the reaction of sodium acetate with trimethylchlorosilane in the presence of a solvent and a phase-transfer catalyst. This method is characterized by the following steps:

Reaction Setup and Conditions

  • Reagents : Sodium acetate (0.63–0.84 parts by mass), trimethylchlorosilane (1 part by mass), solvent (0.5–5 parts by mass), phase-transfer catalyst (0.0001–0.005 parts by mass).
  • Solvents : Common solvents include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), acetic acid, and acid anhydrides.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide, tetrabutylammonium chloride, and dimethylaminopyridine (DMAP) are frequently employed.
  • Temperature : Initial stirring at 20–30 °C, with trimethylchlorosilane addition at 10–60 °C, followed by stirring for 2–4 hours.
  • Addition Rate : Trimethylchlorosilane is added dropwise at 1–2 g/min to control reaction kinetics.

Reaction Process

  • Sodium acetate, solvent, and phase-transfer catalyst are mixed and stirred at 20–30 °C.
  • Trimethylchlorosilane is added dropwise to the stirred mixture at controlled temperature.
  • The reaction mixture is stirred for 2–4 hours until completion.
  • The resulting liquid is filtered to remove solids.
  • The filtrate is distilled under atmospheric pressure, collecting the distillate at 106–108 °C to obtain pure trimethylsilyl acetate.

Yield and Purity

  • The process yields this compound with purity of approximately 98–98.5% as confirmed by gas chromatography.
  • Reaction times are relatively short (2–4 hours), and the product is easy to separate.

Representative Experimental Data

Parameter Range/Value
Sodium acetate (parts by mass) 0.63 – 0.84
Solvent (parts by mass) 0.5 – 5 (commonly 2 – 3)
Phase-transfer catalyst (mass %) 0.0001 – 0.005 (commonly 0.0015)
Reaction temperature (°C) 10 – 60 (typical 30 – 50)
Stirring time (hours) 2 – 4
Trimethylchlorosilane addition rate (g/min) 1 – 2
Distillation temperature (°C) 106 – 108
Product purity (%) 98 – 98.5

Example Synthesis (from patent CN103755734A)

  • Sodium acetate: 86 g
  • DMF solvent: 209 g
  • Tetrabutylammonium chloride: 0.216 g
  • Trimethylchlorosilane: 108.5 g added at 2 g/min
  • Reaction temperature: 30 °C during addition, then 60 °C for 2 hours stirring
  • Product yield: 120 g this compound distilled at 108 °C with 98% purity

Alternative Preparation Approaches and Catalysts

Use of Ionic Liquids as Catalysts

Recent research has explored the use of tunable Brønsted acidic ionic liquids (TBAILs) as catalysts for acetylation reactions involving this compound. These ionic liquids provide mild and efficient catalysis, enhancing reaction yields and allowing catalyst reuse.

  • TBAILs such as tetrabutylammonium-based ionic liquids have been shown to catalyze O-acetylation using this compound effectively.
  • The catalytic system operates at room temperature with high yields (up to 95%).
  • The ionic liquid catalyst can be recovered and reused multiple times with minimal loss of activity.

Reaction Conditions for Ionic Liquid Catalysis

  • Substrate: Alcohols (model substrate 2a)
  • Reagent: this compound (2 equiv.)
  • Catalyst loading: 0.05 equiv. of TBAIL
  • Temperature: Room temperature
  • Reaction time: 4 hours (24 hours for some substrates)
  • Workup: Concentration and column chromatography purification

This method is more focused on acetylation reactions using this compound rather than its direct synthesis but demonstrates the reagent’s utility and compatibility with green catalysts.

Summary Table of Preparation Methods

Method Reagents & Catalysts Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Sodium acetate + TMSCl + PTC Sodium acetate, trimethylchlorosilane, tetrabutylammonium salts or DMAP DMF, DMAc, acetic acid, acid anhydrides 10–60 2–4 High (~98%) 98–98.5 Industrially viable, easy distillation
Ionic liquid catalyzed acetylation This compound, TBAIL catalysts Polar solvents (methanol, ethanol, acetone) Room temp 4–24 Up to 95% N/A Catalytic use of TMS acetate, green chemistry

Research Findings and Practical Considerations

  • The reaction between sodium acetate and trimethylchlorosilane is highly efficient when aided by phase-transfer catalysts.
  • The choice of solvent affects the reaction rate and product purity; DMF and DMAc provide good solubility and reaction medium.
  • Phase-transfer catalysts such as tetrabutylammonium bromide or chloride enhance the reaction by facilitating the transfer of acetate ions into the organic phase.
  • Controlled addition of trimethylchlorosilane prevents side reactions and ensures high yield.
  • The product is purified by simple distillation, collecting the fraction boiling at 106–108 °C.
  • The method is scalable and suitable for industrial production due to its high yield, purity, and straightforward separation.

Chemical Reactions Analysis

2.1. Acylation Reactions

Trimethylsilyl acetate is extensively used in acylation reactions, which involve the introduction of an acyl group into a nucleophile such as an alcohol or amine. The reaction typically proceeds under mild conditions and can yield high purity products.

Table 1: Acylation of Amines, Alcohols, and Thiols Using this compound

EntrySubstrateProductYield (%)
13a94
23b95
33c97
43d97
53e95
............
203t94

This table summarizes various substrates that have been successfully acylated using this compound, showcasing yields typically exceeding 90% .

2.2. Aldol Reactions

In the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base, this compound facilitates aldol reactions with non-enolizable aldehydes. This process allows for the formation of β-hydroxy carboxylic acids through a one-pot mechanism that includes in situ formation of the silyl ester .

2.3. Thermolysis Studies

The thermolysis of this compound has been studied extensively to understand its decomposition pathways. The reaction typically involves cleavage of silicon-carbon bonds, leading to the formation of reactive radicals. This process is significant in understanding the stability and reactivity of silyl esters under thermal conditions .

Key Findings:

  • The thermolysis proceeds via a six-membered ring mechanism.

  • Reactive intermediates such as silyl radicals are generated.

  • The study provides insights into the potential applications of this compound in high-temperature processes.

3.1. Protecting Group

It is commonly used as a protecting group for alcohols and carboxylic acids, allowing for selective reactions without interference from these functional groups.

3.2. Derivatization in Analytical Chemistry

In gas chromatography, this compound is utilized to derivatize polar compounds, enhancing their volatility and improving detection sensitivity—an essential aspect in environmental and food safety testing .

Scientific Research Applications

Trimethylsilyl acetate is a silylating reagent that has various applications in organic chemistry, including the silanization of alcohols, mercaptans, phenols, ketones, and carboxylic acids . It is also used to obtain tris(trimethyl silane) boric acid ester through reaction with acid .

Applications in Chemical Reactions

This compound is used in various chemical reactions, including:

  • Silanization: Used for the silanization of alcohols, mercaptans, phenols, ketones, and carboxylic acids .
  • Regioselective Silyl/Acetate Exchange (ReSET): this compound can be used in a mixture of pyridine and acetic anhydride, which results in a regioselective exchange of silicon for acetate protecting groups . This process, termed ReSET, allows for the selective acetylation of monosaccharides .
  • Acetylation of Alcohols: this compound can be used for the acetylation of alcohols in the presence of a Brønsted acidic ionic liquid catalyst . This method has been shown to provide excellent yields, with the ionic liquid catalyst being reusable for several cycles without significant loss in activity .
  • Thymol Acetylation: Can be employed in the acetylation of thymol, utilizing acetic anhydride with vanadyl sulfate catalysts under solvent-free conditions, yielding high conversion rates to thymyl acetate .

Additional Applications

  • Radical-Based Reagent: Tris(trimethylsilyl)silane, a related compound, is used as a radical-based reagent in organic chemistry, allowing reactions to be carried out under mild conditions with excellent yields and high selectivity .
  • Li-ion Batteries: Organosilicon additives, including trimethylsilyl compounds, are studied for their reactivity with water in lithium-ion batteries .
  • Ethyl 2-(trimethylsilyl)acetate Reactions: Used in tetrabutylammonium controlled addition and olefination reactions under batch and continuous flow conditions .

Mechanism of Action

The mechanism of action of trimethylsilyl acetate involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the acetate group acts as a leaving group, allowing the trimethylsilyl group to bond with the nucleophile. This reaction is facilitated by the presence of a base, which deprotonates the nucleophile, enhancing its reactivity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of TMSA and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications
Trimethylsilyl acetate C₅H₁₂O₂Si 132.23 107.5 0.882 PECVD coatings, GC derivatization
Ethyl (trimethylsilyl)acetate C₇H₁₆O₂Si 160.29 156–159 0.876 Synthesis of α,β-unsaturated esters
Trimethylsilyl trimethylsiloxyacetate C₈H₂₀O₃Si₂ 220.42 N/A N/A Specialty silylating agent
Methyl(trimethylsilyl)acetate C₆H₁₄O₂Si 146.26 N/A N/A Polar compound derivatization for GC

(a) Derivatization Efficiency

  • TMSA vs. Ethyl (trimethylsilyl)acetate :
    TMSA’s smaller alkyl group (acetyl vs. ethyl) confers higher volatility, making it preferable for GC analysis of small molecules like mycotoxins. Ethyl (trimethylsilyl)acetate, however, is more effective in synthesizing bulky esters (e.g., ethyl-2,2-dibromo derivatives) due to steric stabilization .
  • Trimethylsilyl ethers vs. TMSA derivatives :
    In GC analysis of penicillic acid, TMS ethers exhibit superior sensitivity (10× higher than TMSA derivatives) but require anhydrous conditions. TMSA derivatives, while less sensitive, tolerate trace moisture .

Stability and Handling

  • Hydrolytic Sensitivity: TMSA decomposes in protic solvents (e.g., water, ethanol), whereas Trimethylsilyl trimethylsiloxyacetate exhibits enhanced moisture resistance due to its dual silyl groups .
  • Thermal Stability :
    Ethyl (trimethylsilyl)acetate (boiling point 156–159°C) is more thermally stable than TMSA, enabling high-temperature syntheses .

Research Findings and Industrial Relevance

  • Plasma Polymerization :
    TMSA/CH₄ plasma coatings demonstrate tunable mechanical properties (hardness: 0.5–2.5 GPa) and surface roughness (<10 nm), ideal for biomedical devices .
  • Analytical Chemistry :
    TMSA-derivatized carbohydrates and mycotoxins achieve detection limits of 0.1 ppm in GC-MS, critical for food safety and metabolomics .
  • Pharmaceutical Intermediates : Ethyl (trimethylsilyl)acetate enables one-step synthesis of anti-inflammatory compounds (e.g., cinnamate derivatives) with 85% yield .

Biological Activity

Trimethylsilyl acetate (TMSOAc) is a versatile silylating agent widely used in organic synthesis and analytical chemistry. Its biological activity, particularly in the context of its reactivity and applications in various chemical reactions, has garnered significant attention. This article aims to provide a comprehensive overview of the biological activity of TMSOAc, supported by research findings, case studies, and data tables.

TMSOAc is an organosilicon compound that acts as a silylating agent. It is characterized by its ability to form stable silyl ethers with alcohols and phenols, enhancing their volatility and stability for analytical purposes. The compound is typically synthesized through the reaction of acetic acid with trimethylchlorosilane.

Synthesis Overview

The synthesis of TMSOAc can be achieved via a straightforward method involving sodium acetate and trimethylchlorosilane, yielding high purity and yield rates . This efficient synthesis is crucial for its application in various biological and chemical processes.

1. Reactivity in Organic Synthesis

TMSOAc has demonstrated significant utility in organic synthesis, particularly in reactions involving aldol additions. For instance, in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trialkylamine bases, TMSOAc facilitates aldol reactions with non-enolizable aldehydes under mild conditions, yielding β-hydroxy carboxylic acids .

Table 1: Aldol Addition Reactions Using TMSOAc

AldehydeYield (%)Reaction Conditions
Benzaldehyde>95TMSOAc + TMSOTf + i-Pr2NEt
CinnamaldehydeImprovedSame as above
p-NitrobenzaldehydeModerateSame as above

This table highlights the effectiveness of TMSOAc in facilitating aldol additions across various aldehydes.

2. Catalytic Applications

Recent studies have explored the use of TMSOAc as a catalyst in various reactions. For example, it has been employed in the acetylation of alcohols using tunable Brønsted acidic ionic liquids (TBAILs), showcasing its role as an efficient reagent .

Table 2: Acetylation of Alcohols Using TMSOAc

Alcohol TypeYield (%)Catalyst Used
Primary Alcohol95TBAIL
Secondary AlcoholModerateTBAIL

These findings illustrate the adaptability of TMSOAc as a reagent for different alcohol types.

Case Study 1: Stability and Reactivity

A study investigated the stability of this compound-based plasma polymers under various environmental conditions. The results indicated that deposition parameters significantly influenced the aging mechanism and stability, which is critical for applications involving coatings and materials science .

Case Study 2: Selective Reactions

Another research focused on tailoring activators for selective reactions involving ethyl 2-(trimethylsilyl)acetate under batch and continuous flow conditions. This study emphasized the importance of optimizing reaction conditions to enhance selectivity and yield in synthetic processes .

Q & A

Basic Research Questions

Q. What are the fundamental chemical properties of trimethylsilyl acetate, and how can they be verified experimentally?

this compound (C₅H₁₂O₂Si) has a molecular weight of 132.23 g/mol (CAS 13411-48-8). Key properties include its volatility and reactivity as a silylating agent. Verification methods include:

  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .
  • Nuclear magnetic resonance (NMR) to characterize the trimethylsilyl (TMS) group (δ ~0.1–0.3 ppm for Si(CH₃)₃) and acetate moiety (δ ~2.1 ppm for CH₃COO) .
  • Gas chromatography (GC) to assess purity and retention behavior, leveraging its volatility for separation .

Q. How is this compound utilized as a derivatizing agent in carbohydrate analysis?

this compound is employed to convert hydroxyl groups in carbohydrates into volatile trimethylsilyl ethers for GC-MS analysis. This enhances thermal stability and reduces polarity, improving chromatographic separation. For example, alditol acetate derivatives of monosaccharides are prepared via acetylation followed by silylation, enabling quantification of reducing sugars in complex matrices like plant extracts .

Q. What is the role of this compound in acylation reactions, and what substrates are compatible?

this compound acts as a mild acylating agent for amines, alcohols, and thiols. It facilitates high-yield reactions (92–97%) under ambient conditions without requiring strong acids or bases. For example:

  • Primary amines (e.g., benzylamine) yield acetamides (Entry 3, 97% yield).
  • Phenols (e.g., nitrobenzene derivatives) form acetylated products (Entry 13, 94% yield) . Compatibility extends to sterically hindered substrates like tert-butanol (Entry 9, 92% yield) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated acylation to maximize yields across diverse substrates?

Experimental design methodologies (e.g., factorial design) are critical. Key factors include:

  • Solvent selection : Ethyl acetate or toluene enhances solubility and reduces side reactions .
  • Temperature : Room temperature suffices for most substrates, but elevated temperatures (40–60°C) improve kinetics for sluggish reactions .
  • Substrate electronic effects : Electron-withdrawing groups (e.g., nitro in Entry 13) accelerate acylation, while electron-donating groups (e.g., methoxy in Entry 6) may require longer reaction times .

Q. What analytical challenges arise when using this compound in metabolite profiling, and how are they addressed?

Challenges include:

  • Byproduct interference : Residual silylation reagents (e.g., BSTFA) can co-elute with analytes. Solution: Use high-purity reagents and optimize GC temperature programs .
  • Hydrolysis sensitivity : Trimethylsilyl derivatives are moisture-sensitive. Solution: Perform derivatization under anhydrous conditions and store samples in desiccated environments .
  • Quantitative accuracy : Internal standards like TMSP-d4 (deuterated trimethylsilyl propionate) normalize signal variability in NMR or MS .

Q. How does this compound compare to other silylation agents (e.g., BSTFA, MSTFA) in derivatization efficiency?

  • Reactivity : BSTFA reacts faster with hydroxyl groups but may generate more byproducts. This compound offers slower, controlled derivatization, reducing side reactions in polysaccharide analysis .
  • Volatility : this compound’s lower molecular weight improves GC peak resolution compared to bulkier agents like MSTFA .
  • Application specificity : BSTFA is preferred for phenolic compounds, while this compound excels in carbohydrate and alcohol derivatization .

Q. What mechanistic insights explain the formation of this compound as a byproduct in non-hydrolytic sol-gel syntheses?

In silicon orthophosphate synthesis, tris(trimethylsilyl)phosphate (TTP) reacts with silicon acetate, releasing this compound via Si–O–P bond formation. The byproduct’s volatility facilitates its removal, driving the reaction equilibrium toward product formation. This mechanism is critical for achieving homogeneous Si–O–P networks in mesoporous materials .

Q. How can contradictory yield data in this compound-mediated reactions be analyzed?

Discrepancies often stem from:

  • Substrate steric effects : Tertiary alcohols (e.g., tert-butanol, Entry 9) show lower yields (92%) vs. primary alcohols (e.g., cyclohexanol, Entry 7, 92–95%) due to hindered nucleophilic attack .
  • Electronic effects : Electron-deficient amines (e.g., 4-fluoroaniline, Entry 5, 95%) react faster than electron-rich analogs (e.g., 4-methoxyaniline, Entry 6, 96%) due to enhanced electrophilicity at the reaction site . Statistical tools like ANOVA can isolate significant variables in multi-substrate studies .

Q. Methodological Resources

  • Data Validation : Cross-reference this compound’s spectral data with NIST Chemistry WebBook for accuracy .
  • Derivatization Protocols : Optimize reaction time (30–60 min) and temperature (60–80°C) for carbohydrate silylation .
  • Byproduct Management : Use vacuum distillation or inert gas purging to remove this compound in synthetic workflows .

Properties

IUPAC Name

trimethylsilyl acetate
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InChI

InChI=1S/C5H12O2Si/c1-5(6)7-8(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QHUNJMXHQHHWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O2Si
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DSSTOX Substance ID

DTXSID90883723
Record name Silanol, 1,1,1-trimethyl-, 1-acetate
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Molecular Weight

132.23 g/mol
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CAS No.

2754-27-0, 13411-48-8
Record name Trimethylsilyl acetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Trimethylsilyl acetate
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Trimethylsilyl acetate
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Trimethylsilyl acetate
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Trimethylsilyl acetate
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Trimethylsilyl acetate
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
4-Ethoxy-6,7-methylenedioxyquinoline-3-caboxylic acid
Trimethylsilyl acetate

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